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Abstract: Trivinylmethoxysilane (TVMOS) is a trifunctional monomer offering a unique
combination of reactive sites: three vinyl groups amenable to radical and click chemistry-based
polymerization, and one hydrolyzable methoxysilane group for covalent attachment to inorganic
surfaces. This dual reactivity makes TVMOS a powerful building block for advanced materials,
including highly crosslinked networks, soluble hyperbranched polymers, and functional surface
coatings. However, its multivinyl nature presents a significant challenge—uncontrolled
polymerization leads rapidly to insoluble, intractable gels. This guide provides an in-depth
exploration of advanced polymerization strategies that harness the potential of TVMOS while
managing its high reactivity. We present detailed protocols for its use as a crosslinking agent,
the synthesis of soluble hyperbranched polymers via Reversible Addition-Fragmentation chain
Transfer (RAFT) polymerization, the formation of uniform networks using thiol-ene chemistry,

and methods for surface functionalization.

Introduction: The Duality of Trivinylmethoxysilane
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Trivinylmethoxysilane (TVMOS) is a convergent monomer possessing two distinct classes of
functionality within a single molecule.

e Three Vinyl Groups: These carbon-carbon double bonds are susceptible to polymerization
through various mechanisms, most notably free-radical pathways. The presence of three
such groups means that each TVMOS unit can act as a branching or crosslinking point. In
conventional free-radical polymerization, this leads to the rapid formation of a three-
dimensional network, a phenomenon known as gelation, often at very low monomer
conversion.

e One Methoxysilane Group: This group is reactive towards hydrolysis, forming silanol (Si-OH)
intermediates that can condense with hydroxyl groups on the surfaces of materials like glass,
silica, and metal oxides. This enables the covalent anchoring of the molecule, and any
polymer grown from it, to a substrate.

The primary challenge in harnessing TVMOS is to control the polymerization of its vinyl groups.
While its potent crosslinking ability is an asset in some applications, it is a liability in others that
require soluble, processable materials. Modern controlled polymerization techniques provide
the necessary tools to navigate this challenge, opening avenues for creating sophisticated
macromolecular architectures.

Section 1: TVMOS in Conventional Free-Radical
Copolymerization

In conventional free-radical polymerization, TVMOS is most effectively used as a crosslinking
agent at low concentrations in conjunction with a monofunctional monomer. Here, the goal is to
intentionally induce gelation to form a robust, insoluble network. The TVMOS units are
statistically incorporated into linear polymer chains, with their pendant vinyl groups serving as
sites for intermolecular chain-linking, ultimately forming a single, covalently-linked macroscopic
network.

Causality Behind the Method: The key is to keep the molar ratio of TVMOS to the primary
monomer low (typically <5 mol%). This ensures that long, linear chains of the primary monomer
are formed before extensive crosslinking occurs. If the TVMOS concentration is too high,
gelation will happen almost immediately upon initiation, resulting in a brittle, heterogeneous
material.
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Protocol 1: Synthesis of a Crosslinked Polystyrene
Network using TVMOS

This protocol describes the bulk copolymerization of styrene with TVMOS to create a rigid,
crosslinked polymer monolith.

Materials:

Styrene (inhibitor removed)

Trivinylmethoxysilane (TVMOS)

Azobisisobutyronitrile (AIBN)

Reaction vessel (e.g., glass ampoule or vial)

Nitrogen or Argon source

Heating bath
Procedure:

e Monomer Preparation: In a reaction vessel, combine 10.0 g of styrene (96.0 mmol) and 0.30
g of TVMOS (1.9 mmol, ~2 mol% relative to styrene). This ratio is critical for forming a
uniform network.

« Initiator Addition: Add 0.08 g of AIBN (0.49 mmol). The initiator concentration will influence
the rate of polymerization and the kinetic chain length.

e Degassing (Critical Step): Seal the vessel with a rubber septum. Purge the mixture with dry
nitrogen or argon for 20-30 minutes while stirring to remove dissolved oxygen, which inhibits
radical polymerization. Alternatively, perform at least three freeze-pump-thaw cycles for more
rigorous oxygen removal.

o Polymerization: Place the sealed vessel in a preheated oil bath at 70°C. The polymerization
will proceed, and the viscosity of the solution will increase dramatically until the entire
volume becomes a solid, transparent gel. This process can take several hours.
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e Post-Curing & Isolation: After 24 hours, cool the vessel to room temperature. The resulting
solid polymer can be removed by carefully breaking the glass vessel. To remove any
unreacted monomer, the solid can be broken into smaller pieces and subjected to vacuum
drying at 60°C for 48 hours.

Section 2: Controlled Synthesis of Soluble
Hyperbranched Polymers via RAFT

To overcome premature gelation and synthesize soluble polymers from a multivinyl monomer
like TVMOS, a Controlled Radical Polymerization (CRP) technique is required.[1][2] Reversible
Addition-Fragmentation chain Transfer (RAFT) polymerization is an exceptionally versatile
method for this purpose.

Causality Behind the Method: RAFT polymerization introduces a chain transfer agent (CTA)
that reversibly deactivates growing polymer radicals, keeping the concentration of active
radicals extremely low at any given moment.[3][4] This dynamic equilibrium between active and
dormant chains suppresses termination reactions and allows for controlled, simultaneous
growth of all polymer chains.[5] When applied to a multivinyl monomer, this control allows for
the formation of highly branched, yet still soluble, polymers by delaying the onset of
macroscopic gelation to high monomer conversions.[6] This approach is often termed self-
condensing vinyl polymerization (SCVP).

Protocol 2: RAFT Polymerization of TVMOS to
Synthesize a Soluble Hyperbranched Polymer

This protocol details the synthesis of a soluble, hyperbranched poly(trivinylmethoxysilane)
using a trithiocarbonate RAFT agent.

Materials:
o Trivinylmethoxysilane (TVMOS)
o 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT CTA)

o Azobisisobutyronitrile (AIBN) (Initiator)
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e Anhydrous 1,4-Dioxane (Solvent)

e Reaction flask with magnetic stir bar

» Nitrogen or Argon source

Experimental Parameters:

Parameter

Value

Purpose

[TVMOS]:[DDMAT]:[AIBN]

100:5:1

Controls molecular weight and
keeps polymerization
controlled. A high monomer-to-
CTA ratio is used to build
molecular weight, while the
CTA-to-initiator ratio ensures
most chains are initiated via
the RAFT agent.

Solvent

1,4-Dioxane

Maintains solubility of all
components and the resulting

polymer.

Concentration

50% (w/w) TVMOS in Dioxane

Reduces the probability of
intermolecular crosslinking
compared to bulk

polymerization.

Temperature

70°C

Ensures appropriate
decomposition rate of AIBN

initiator.

Time

8-12 hours

Reaction should be monitored
and stopped before the gel
point is reached.

Procedure:
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e Reagent Charging: In a Schlenk flask, dissolve TVMOS (5.0 g, 31.6 mmol), DDMAT (0.57 g,
1.58 mmol), and AIBN (0.052 g, 0.32 mmol) in 5.0 mL of anhydrous 1,4-dioxane.

o Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly
remove all dissolved oxygen. This is critical for the success of a controlled radical
polymerization.

o Polymerization: Place the flask in a preheated oil bath at 70°C with vigorous stirring.

» Monitoring the Reaction: Periodically take small aliquots from the reaction mixture (under
inert atmosphere) to monitor monomer conversion (via *H NMR) and molecular weight
evolution (via Gel Permeation Chromatography, GPC). The reaction should be stopped once
high conversion is reached but before macroscopic gelation occurs (typically <70%
conversion).

e Quenching and Precipitation: To stop the polymerization, cool the flask in an ice bath and
expose the mixture to air. Precipitate the polymer by slowly adding the reaction solution to a
large volume of cold hexane with stirring.

« |solation: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer
in a small amount of THF and re-precipitate into cold hexane to further purify it. Dry the final
product under vacuum at 40°C overnight.

Click to download full resolution via product page

Section 3: Thiol-Ene Photopolymerization

Thiol-ene chemistry is a photoinitiated "click" reaction that proceeds via a step-growth radical
addition mechanism between a thiol (-SH) and an alkene (-C=C-).[7] This reaction is highly
efficient, rapid, oxygen-tolerant, and provides exceptional spatial and temporal control using
light.[8] For TVMOS, its three vinyl groups can react with a multifunctional thiol to form a highly
uniform and well-defined polymer network, ideal for applications in coatings, adhesives, and
hydrogels.
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Causality Behind the Method: The reaction proceeds via a step-growth mechanism, which is
fundamentally different from the chain-growth of conventional radical polymerization. This leads
to a more homogenous network structure with lower polymerization-induced stress.[8] The
stoichiometry between thiol groups and ene (vinyl) groups is critical. A 1:1 ratio yields the most
complete conversion and optimal network properties. The use of UV light allows polymerization
to be initiated on demand, enabling precise patterning.

Protocol 3: UV-Cured Thiol-Ene Network Formation with
TVMOS

This protocol describes the rapid, room-temperature formation of a crosslinked polymer film.

Materials:

Trivinylmethoxysilane (TVMOS)

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (a tetra-functional thiol)

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (a photoinitiator)

UV curing lamp (365 nm)

Glass slides or other substrate

Procedure:

e Formulation Preparation: In a small glass vial protected from light, prepare the reactive
mixture. For a 1:1 stoichiometric ratio of functional groups, combine:

o 1.00 g of TVMOS (6.32 mmol, providing 18.96 mmol of vinyl groups).
o 2.32 g of PETMP (4.74 mmol, providing 18.96 mmol of thiol groups).

e Initiator Addition: Add 0.033 g (1 wt%) of DMPA photoinitiator to the mixture. Stir until fully
dissolved.

o Coating Application: Apply a thin film of the liquid formulation onto a glass slide using a
pipette or blade coater.
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e UV Curing: Place the coated slide under a 365 nm UV lamp (e.g., 100 W). Curing is often
complete in seconds to minutes, resulting in a hard, transparent solid film. The curing time
will depend on the lamp intensity and the film thickness.

o Characterization: The cured film can be analyzed for its mechanical properties (hardness,
adhesion) and thermal stability (TGA).

Click to download full resolution via product page

Section 4: Surface Modification and Grafting

The methoxysilane group of TVMOS is the key to its use in surface modification. It allows for
the covalent attachment of the molecule to surfaces rich in hydroxyl groups, such as silica,
glass, and many metal oxides.[9] This can be used to alter surface properties (e.g.,
hydrophobicity) or to create a reactive surface for subsequent polymerization, a technique
known as "grafting from".

Causality Behind the Method: The process involves two main steps. First, the methoxysilane
group hydrolyzes in the presence of trace water to form reactive silanol groups. These silanols
then condense with surface hydroxyls, forming stable Si-O-Si bonds and anchoring the TVMOS
molecule.[10] This leaves the three vinyl groups exposed on the surface, creating a platform for
initiating polymerization directly from the substrate, leading to a dense layer of grafted polymer
"brushes".

Protocol 4: Surface-Initiated Polymerization from
TVMOS-Functionalized Silica

This protocol details the functionalization of silica nanoparticles with TVMOS, followed by the
"grafting from" polymerization of acrylamide to create a hydrophilic polymer shell.

Materials:
 Silica nanoparticles (SiO2)

o Trivinylmethoxysilane (TVMOS)
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Anhydrous Toluene

Acrylamide

Potassium persulfate (KPS, initiator)

Deionized water

Procedure - Step A: Surface Functionalization

Silica Preparation: Disperse 1.0 g of silica nanopatrticles in 50 mL of anhydrous toluene in a
round-bottom flask. Sonicate for 15 minutes to ensure a fine dispersion.

 Silanization: Add 0.5 g of TVMOS to the silica dispersion.

o Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with stirring.
The methoxysilane groups will react with surface hydroxyls on the silica.

« Purification: Cool the reaction mixture. Centrifuge the particles and discard the supernatant.
Wash the functionalized silica particles repeatedly by redispersing in fresh toluene and
centrifuging. This removes any non-covalently bound silane.

e Drying: Dry the TVMOS-functionalized silica particles in a vacuum oven at 60°C overnight.

Procedure - Step B: Surface-Initiated Polymerization

o Dispersion: Disperse 0.5 g of the dried TVMOS-functionalized silica in 50 mL of deionized
water in a reaction flask.

o Monomer Addition: Add 5.0 g of acrylamide monomer and stir until fully dissolved.

» Degassing: Bubble nitrogen through the aqueous dispersion for 30 minutes to remove
dissolved oxygen.

e Initiation: Heat the mixture to 60°C. Add a solution of 0.05 g of KPS dissolved in 1 mL of
water to initiate the polymerization. The initiator radicals will attack the vinyl groups on the
silica surface, starting the polymer chain growth.
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» Polymerization: Maintain the reaction at 60°C for 6 hours with stirring.

« |solation and Purification: Cool the reaction. The polymer-grafted silica will likely have formed
a stable colloid or a flocculated solid. Centrifuge the particles and wash repeatedly with
deionized water to remove any non-grafted polyacrylamide.

» Drying: Dry the final polymer-grafted silica product by freeze-drying or in a vacuum oven.

Click to download full resolution via product page

Conclusion

Trivinylmethoxysilane is a highly versatile yet challenging monomer. Its multivinyl character, a
source of rapid gelation in conventional polymerization, can be precisely managed through
modern synthetic methods. By using TVMOS as a crosslinking agent, employing controlled
radical techniques like RAFT to generate soluble hyperbranched structures, or leveraging the
efficiency of thiol-ene click chemistry, researchers can create a wide array of advanced
materials. Furthermore, its silane functionality provides a robust handle for creating functional
surfaces and complex organic-inorganic hybrids. These strategies unlock the potential of
TVMOS for applications ranging from high-performance composites and coatings to
sophisticated biomaterials and platforms for drug delivery.[11][12][13]

References

o Synthesis of a well-defined hyperbranched polymer using a slow monomer addition method.
ResearchGate. Available at: [Link]

o Synthesis of hyperbranched polymers with controlled structure. RSC Publishing. Available at:
[Link]

» Thiol/ene addition reaction between vinyl and thioalkyl moieties. ResearchGate. Available at:
[Link]

» Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-
Condensing Vinyl Polymerization. MDPI. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b060962/docs?utm_src=pdf-body-img#application-notes-protocols-advanced-polymerization-techniques-for-trivinylmethoxysilane-tvmos
https://www.benchchem.com/product/b060962/docs?utm_src=pdf-body#application-notes-protocols-advanced-polymerization-techniques-for-trivinylmethoxysilane-tvmos
https://pmc.ncbi.nlm.nih.gov/articles/PMC10817481/
https://www.researchgate.net/publication/382308260_Biomaterials_in_Drug_Delivery_and_Clinical_Applications
https://www.preprints.org/manuscript/202407.1028
https://www.researchgate.net/figure/Scheme-2-Synthesis-of-hyperbranched-poly-siloxysilane_fig2_281134263
https://pubs.rsc.org/en/content/articlelanding/2012/py/c2py20288c
https://www.researchgate.net/figure/Thiol-ene-addition-reaction-left-between-vinyl-and-thioalkyl-moieties-present-in-sols_fig4_260882208
https://www.mdpi.com/2073-4360/9/10/524
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Synthesis of hyperbranched polysiloxanes. ResearchGate. Available at: [Link]

PREPARATION OF ALKOXYSILANE FUNCTIONAL WATER SOLUBLE BLOCK
COPOLYMERS VIA RAFT POLYMERIZATION. ResearchGate. Available at: [Link]

Synthesis and characterization of hyperbranched poly(Siloxysilanes). ResearchGate.
Available at: [Link]

The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon
Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? MDPI.
Available at: [Link]

Thiol-ene reaction. Wikipedia. Available at: [Link]

Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in
hydrogels. NIH National Library of Medicine. Available at: [Link]

Comparison of monomethoxy-, dimethoxy-, and trimethoxysilane anchor groups for surface-
initiated RAFT polymerization from silica surfaces. FAO AGRIS. Available at: [Link]

Thiol-ene click reaction as an effective tool for the synthesis of PEG-functionalized
alkoxysilanes-precursors of anti-fog coatings. NIH National Library of Medicine. Available at:
[Link]

The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization. ACS
Publications. Available at: [Link]

RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT
interchange. NIH National Library of Medicine. Available at: [Link]

RAFT Polymerization - Reaction Setup. YouTube. Available at: [Link]

Biomaterials for Drug Delivery and Human Applications. NIH National Library of Medicine.
Available at: [Link]

Biomaterials in Drug Delivery and Clinical Applications. ResearchGate. Available at: [Link]

Controlled/living Radical Polymerization. ResearchGate. Available at: [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.researchgate.net/figure/Synthesis-of-hyperbranched-polysiloxanes-33_fig4_342087532
https://www.researchgate.net/publication/323447959_PREPARATION_OF_ALKOXYSILANE_FUNCTIONAL_WATER_SOLUBLE_BLOCK_COPOLYMERS_VIA_RAFT_POLYMERIZATION
https://www.researchgate.net/publication/236113853_Synthesis_and_characterization_of_hyperbranched_polySiloxysilanes
https://www.mdpi.com/2073-4360/13/21/3793
https://en.wikipedia.org/wiki/Thiol-ene_reaction
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762291/
https://agris.fao.org/agris-search/search.do?recordID=US201600171178
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10672583/
https://pubs.acs.org/doi/abs/10.1021/ma0000451
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10529555/
https://www.youtube.com/watch?v=n-a1aF2uV4A
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813354/
https://www.researchgate.net/publication/375005072_Biomaterials_in_Drug_Delivery_and_Clinical_Applications
https://www.researchgate.net/publication/228493121_Controlledliving_Radical_Polymerization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. Available at: [Link]
Controlled Polymerization. MDPI. Available at: [Link]
Biomaterials in Drug Delivery and Clinical Applications. Preprints.org. Available at: [Link]

ATRP from surfaces. Matyjaszewski Polymer Group, Carnegie Mellon University. Available
at: [Link]

Fundamentals of Controlled/Living Radical Polymerization. YouTube. Available at: [Link]
About ATRP. Matyjaszewski Polymer Group, Carnegie Mellon University. Available at: [Link]
Drug Delivery. Society for Biomaterials (SFB). Available at: [Link]

The current applications of nano and biomaterials in drug delivery of dental implant. National
Library of Medicine. Available at: [Link]

Synthesis through ATRP and characterization of hydrophobic polystyrene-block-
poly(ethylene glycol)-block-polystyrene triblockc. TCI Journals. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. sigmaaldrich.com [sigmaaldrich.com]

2. Controlled Radical Polymerization Reagents | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]

3. researchgate.net [researchgate.net]
4. youtube.com [youtube.com]
5. mdpi.com [mdpi.com]

6. mdpi.com [mdpi.com]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.youtube.com/watch?v=SunILZt9uTE
https://www.mdpi.com/2073-4360/15/6/1379
https://www.preprints.org/manuscript/202309.1171/v2
https://www.cmu.edu/maty/atrp-info/atrp-from-surfaces.html
https://www.youtube.com/watch?v=8363G-Hj3S8
https://www.cmu.edu/maty/about-atrp.html
https://www.biomaterials.org/sigs/drug-delivery
https://pubmed.ncbi.nlm.nih.gov/38269784/
https://www.tsijournals.com/articles/synthesis-through-atrp-and-characterization-of-hydrophobic-polystyreneblockpolyethylene-glycolblockpolystyrene-triblockc.pdf
https://www.benchchem.com/product/b060962?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/716/722/crp-guide-br5077en-mk.pdf
https://www.tcichemicals.com/OP/en/c/13075
https://www.tcichemicals.com/OP/en/c/13075
https://www.researchgate.net/publication/257554327_Controlledliving_Radical_Polymerization
https://www.youtube.com/watch?v=A115DQgu4mM
https://www.mdpi.com/2073-4360/15/6/1379
https://www.mdpi.com/2073-4360/9/6/188
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060962?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

8. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in
hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

» 9. researchgate.net [researchgate.net]

e 10. Comparison of monomethoxy-, dimethoxy-, and trimethoxysilane anchor groups for
surface-initiated RAFT polymerization from silica surfaces [agris.fao.org]

e 11. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nim.nih.gov]
e 12. researchgate.net [researchgate.net]
e 13. preprints.org [preprints.org]

e To cite this document: BenchChem. [Application Notes & Protocols: Advanced
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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